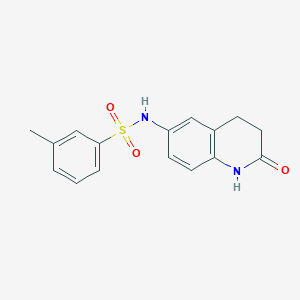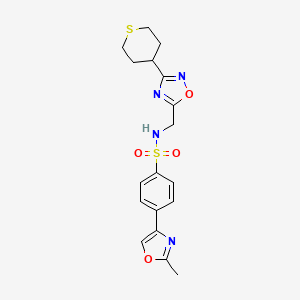![molecular formula C28H26N2O7 B2675693 (4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1351664-43-1](/img/structure/B2675693.png)
(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a useful research compound. Its molecular formula is C28H26N2O7 and its molecular weight is 502.523. The purity is usually 95%.
BenchChem offers high-quality (4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Platinum-Catalyzed Intramolecular Hydroamination
Research conducted by Bender and Widenhoefer (2005) explored the platinum-catalyzed intramolecular hydroamination of unactivated olefins, utilizing a catalytic mixture that included PPh3 in dioxane. This reaction led to the formation of pyrrolidine derivatives, demonstrating the functional group compatibility and low moisture sensitivity of the process (Bender & Widenhoefer, 2005).
Crystal Engineering of Supramolecular Assemblies
Arora and Pedireddi (2003) conducted a study on the crystal engineering of supramolecular assemblies using 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, including pyridine. This research contributes to the understanding of host-guest systems and molecular tape formations in crystal engineering (Arora & Pedireddi, 2003).
Activation of C(sp2)−H and Reduction of CE Bonds
Barrio, Esteruelas, and Oñate (2004) explored the activation of C(sp2)−H and the reduction of CE bonds using an Osmium-Hexahydride Complex. They demonstrated selective deuteration and catalytic hydrogenation, revealing the influence of the pyridine ring in chemical reactions (Barrio, Esteruelas, & Oñate, 2004).
Aggregation Enhanced Emission Properties
Srivastava et al. (2017) studied pyridyl substituted compounds with aggregation-enhanced emission properties. They found that these compounds, when connected to benzoic acid chloride via a methylene group, exhibited luminescence and multi-stimuli-responsive properties (Srivastava et al., 2017).
Synthesis of Heterobifunctional Coupling Agents
Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes. This research highlights the application in the preparation of coupling agents for biochemical purposes (Reddy et al., 2005).
Synthesis and Molecular Docking of Novel Derivatives
Flefel et al. (2018) focused on the synthesis and molecular docking of novel pyridine derivatives. This research is significant for understanding the antimicrobial and antioxidant activity of these compounds (Flefel et al., 2018).
Propiedades
IUPAC Name |
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5.C4H8O2/c27-23-17-4-6-19-18(24(17)31-22(23)10-15-2-1-7-25-12-15)13-26(14-30-19)16-3-5-20-21(11-16)29-9-8-28-20;1-2-6-4-3-5-1/h1-7,10-12H,8-9,13-14H2;1-4H2/b22-10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTIWTOWVXYRGA-OJKSBZLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4OC(=CC6=CN=CC=C6)C5=O)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4O/C(=C\C6=CN=CC=C6)/C5=O)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)
![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2675611.png)
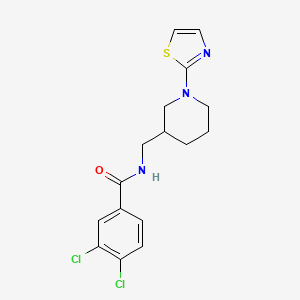
![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)
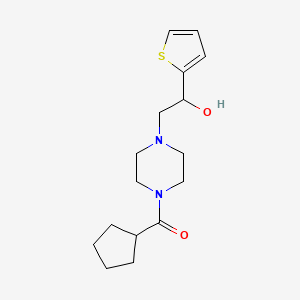
![N-(3-methoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675619.png)
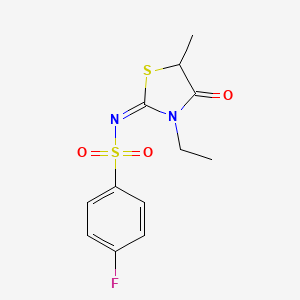
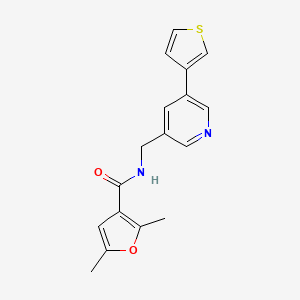
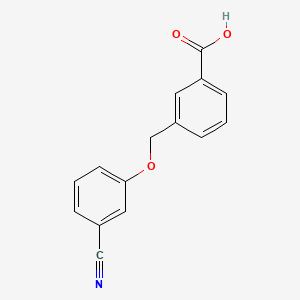
![Bicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B2675624.png)
![2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2675625.png)
![3-Bromo-2-methylpyrazolo[1,5-b]pyridazine](/img/structure/B2675628.png)
